2-Fluoro-6-methoxy-4-vinylpyridine
Description
2-Fluoro-6-methoxy-4-vinylpyridine is a substituted pyridine derivative characterized by three distinct functional groups:
- Fluoro at position 2: Introduces electron-withdrawing effects, enhancing electrophilic substitution resistance and altering electronic distribution.
- Methoxy at position 6: An electron-donating group that moderates ring reactivity and improves solubility.
- Vinyl at position 4: A reactive site for polymerization or further functionalization (e.g., Michael additions).
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
4-ethenyl-2-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C8H8FNO/c1-3-6-4-7(9)10-8(5-6)11-2/h3-5H,1H2,2H3 |
InChI Key |
AEBZTADIBJITSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C=C)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Fluoro-6-methoxy-4-vinylpyridine involves several steps. One common method includes the reaction of 2-fluoro-6-methoxypyridine with a vinylating agent under specific conditions . Industrial production methods often utilize catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
2-Fluoro-6-methoxy-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atom.
Common reagents used in these reactions include Grignard reagents, boronic acids, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-6-methoxy-4-vinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Fluorinated pyridines are often explored for their potential use in pharmaceuticals.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-4-vinylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interaction with other molecules . The pathways involved often include electrophilic and nucleophilic interactions .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., 2-F in the target compound) reduce ring electron density, directing electrophilic attacks to specific positions. In contrast, electron-donating groups (e.g., 6-OCH₃) increase nucleophilicity .
- Vinyl vs. Iodo : The vinyl group (target compound) enables polymerization or cycloaddition, whereas iodine (4-Iodo-2-methoxy-6-methylpyridine) facilitates metal-catalyzed cross-coupling .
Applications :
- The target compound’s vinyl group makes it suitable for creating conjugated polymers or covalent inhibitor scaffolds in drug discovery.
- 4-Methoxy-pyridine-2-carboxylic acid amide () is used in peptide-mimetic drugs due to its hydrogen-bonding capability .
Research Findings and Trends
Pharmaceutical Relevance
- Patent EP 4 056 588 A1 () highlights pyridine derivatives with fluoro and methoxy groups as kinase inhibitors. The vinyl group in the target compound could enhance binding via covalent interactions with cysteine residues .
- 4-Iodo-2-methoxy-6-methylpyridine () is a precursor to antiviral agents, leveraging iodine for palladium-catalyzed arylations .
Notes
Limited direct data on this compound necessitates inferences from structural analogs.
Substituent position and electronic nature critically influence reactivity and applications.
Cross-referencing patents (e.g., ) and commercial catalogs (e.g., –3) ensures diversified insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
